Gypenoside A -

Gypenoside A

Catalog Number: EVT-10949058
CAS Number:
Molecular Formula: C46H74O17
Molecular Weight: 899.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Gynostemma pentaphyllum is the primary source of gypenoside A. The plant thrives in various regions, particularly in East Asia, and has been utilized for centuries for its health-promoting properties. The biosynthesis of gypenosides, including gypenoside A, occurs through a complex metabolic pathway involving various enzymes and genetic factors within the plant .

Classification

Gypenoside A is classified as a triterpenoid saponin. It shares structural similarities with other gypenosides and ginsenosides, which are derived from Panax ginseng. The classification of gypenosides is based on their structural characteristics, which include a dammarane-type skeleton with glycosylation at specific positions .

Synthesis Analysis

Methods

The synthesis of gypenoside A can be approached through both natural extraction from Gynostemma pentaphyllum and synthetic methods. Natural extraction typically involves solvent extraction techniques where dried plant material is subjected to ethanol or methanol to isolate the desired compounds.

Technical Details:

  • Extraction Process: The dried leaves of Gynostemma pentaphyllum are ground and soaked in ethanol or methanol. The solution is then filtered, evaporated to remove the solvent, and further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
  • Enzymatic Transformation: Recent studies have explored enzymatic methods to convert related compounds into gypenoside A using recombinant enzymes that facilitate glycosylation reactions .
Molecular Structure Analysis

Structure

The molecular formula of gypenoside A is C42H70O18C_{42}H_{70}O_{18}, with a molecular weight of approximately 825. This compound features a dammarane skeleton characterized by multiple hydroxyl groups and sugar moieties attached at specific positions.

Structural Characteristics:

  • Core Structure: Gypenoside A has a dammarane backbone typical of triterpenoid saponins.
  • Functional Groups: It contains multiple hydroxyl (-OH) groups and glycosidic linkages that contribute to its biological activity.

Data

Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to elucidate the structure of gypenoside A, confirming its molecular formula and structural integrity .

Chemical Reactions Analysis

Reactions

Gypenoside A can undergo various chemical reactions typical of saponins. These reactions include hydrolysis, glycosylation, and oxidation.

Technical Details:

  • Hydrolysis: Gypenoside A can be hydrolyzed to release glucose moieties under acidic or enzymatic conditions.
  • Glycosylation: Enzymatic glycosylation can modify gypenoside A to produce more pharmacologically active derivatives.
Mechanism of Action

Process

The mechanism of action for gypenoside A involves multiple pathways that contribute to its pharmacological effects:

  1. Anti-inflammatory Effects: Gypenoside A has been shown to inhibit the nuclear translocation of nuclear factor kappa B and activator protein 1 by downregulating upstream kinases, which suggests its role in modulating inflammatory responses .
  2. Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and enhancing cellular antioxidant defenses.
  3. Immunomodulation: Gypenoside A influences immune responses by regulating cytokine production and promoting immune cell function.

Data

Studies indicate that gypenoside A significantly impacts various signaling pathways involved in inflammation and oxidative stress responses, demonstrating its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gypenoside A typically appears as a white powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: Specific melting point data may vary but generally falls within a range typical for saponins.
  • Stability: Gypenoside A is relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:
Analytical methods such as UPLC-MS/MS have been developed for quantifying gypenoside A in biological samples, providing insights into its pharmacokinetics and stability .

Applications

Scientific Uses

Gypenoside A has garnered attention for its potential applications in various fields:

Pharmacological Activities of Gypenoside A

Neuroprotective Effects

Modulation of Neuroinflammatory Pathways in Alzheimer’s Disease Models

Gypenoside A significantly attenuates neuroinflammation in models of Alzheimer’s disease by targeting key inflammatory cascades. In lipopolysaccharide (LPS)-induced neuroinflammation models, Gypenoside A inhibits nuclear factor kappa B (NF-κB) translocation, reducing downstream pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) [8]. This suppression correlates with decreased amyloid-beta (Aβ) deposition, a hallmark pathological feature of Alzheimer’s disease.

Crucially, Gypenoside A disrupts NOD-like receptor protein 3 (NLRP3) inflammasome activation, a complex implicated in Alzheimer’s disease progression. By inhibiting NLRP3 oligomerization and caspase-1 activation, Gypenoside A reduces the maturation and release of IL-1β and interleukin-18 (IL-18), thereby mitigating pyroptosis and neuronal damage [8]. This dual inhibition of NF-κB and NLRP3 pathways positions Gypenoside A as a potent modulator of innate immune responses in the brain.

Table 1: Effects of Gypenoside A on Inflammatory Mediators in Alzheimer’s Disease Models

Experimental ModelKey Inflammatory TargetObserved ChangeFunctional Outcome
LPS-induced neuroinflammationNF-κB signaling↓ Nuclear translocation of p65 subunitReduced TNF-α, IL-6, IL-1β release
LPS-induced neuroinflammationNLRP3 inflammasome↓ ASC speck formation, ↓ Caspase-1 activation↓ Mature IL-1β/IL-18; ↓ Pyroptosis
Chronic stress modelsMicroglial activation↓ Iba-1 immunoreactivityAmeliorated synaptic loss

Attenuation of Microglial Activation via Complement C3/Complement C3a Receptor/STAT3 Signaling

Microglial-mediated neuroinflammation is a critical driver of neurodegeneration. Gypenoside A suppresses pathological microglial activation by modulating the complement C3/complement C3a receptor (C3aR) axis and signal transducer and activator of transcription 3 (STAT3) pathway. In LPS-challenged models, Gypenoside A downregulates complement C3 expression in activated microglia, limiting the downstream activation of C3aR and subsequent release of pro-inflammatory mediators [8].

Furthermore, Gypenoside A inhibits the phosphorylation of STAT3 at tyrosine residue 705 (Tyr705), a transcription factor pivotal for sustaining microglial pro-inflammatory (M1) phenotypes. This inhibition reduces the transcription of M1-associated genes (e.g., inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2)) while promoting markers of anti-inflammatory (M2) polarization (e.g., arginase-1 (Arg-1), interleukin-10 (IL-10)) [8]. Consequently, Gypenoside A shifts the microglial balance from a neurotoxic M1 state toward a neuroprotective M2 phenotype, creating a more favorable microenvironment for neuronal survival.

Table 2: Gypenoside A Modulation of Microglial Signaling Pathways

Signaling PathwayMolecular TargetEffect of Gypenoside AImpact on Microglial Phenotype
Complement C3/C3aRComplement C3 protein expression↓ Expression and secretionReduced pro-inflammatory cytokine release
JAK/STAT3STAT3 phosphorylation (Tyr705)↓ Phosphorylation; ↓ Nuclear translocationShift from M1 to M2 polarization
Downstream effectorsiNOS, COX-2, IL-6↓ Gene and protein expressionAttenuated neurotoxicity

Synaptic Pruning Regulation in Chronic Stress-Induced Depression

Chronic neuroinflammation disrupts synaptic integrity, contributing to the pathogenesis of depression. Gypenoside A preserves synaptic structure and function under inflammatory and chronic stress conditions. In LPS-induced depression models, Gypenoside A treatment prevents the loss of critical synaptic proteins, including postsynaptic density protein 95 (PSD95), synaptophysin, and glutamate receptor 2 (GluR2), in the hippocampus and prefrontal cortex [8]. These proteins are essential for maintaining dendritic spine density, synaptic vesicle clustering, and excitatory neurotransmission.

Gypenoside A achieves this protective effect partly by mitigating excessive microglial synaptic pruning. Activated microglia engulf synaptic elements via complement-dependent mechanisms (e.g., C3-C3aR tagging). By suppressing complement C3/C3aR signaling and microglial activation (as detailed in section 1.1.2), Gypenoside A reduces aberrant synaptic phagocytosis [8]. Furthermore, it enhances the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin supporting synaptic plasticity and resilience against stress-induced neuronal atrophy. These mechanisms collectively preserve synaptic connectivity and ameliorate depression-like behaviors, such as anhedonia and despair, in preclinical models.

Properties

Product Name

Gypenoside A

IUPAC Name

17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C46H74O17

Molecular Weight

899.1 g/mol

InChI

InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3

InChI Key

JJURGRVZASRDDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.